molecular formula C17H19ClN4O B2549491 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-46-9

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B2549491
CAS No.: 439094-46-9
M. Wt: 330.82
InChI Key: NJQCEQRGDRYPPX-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a useful research compound. Its molecular formula is C17H19ClN4O and its molecular weight is 330.82. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Antimicrobial Activity
The compound serves as a precursor in the synthesis of pyrazolopyrimidine derivatives, demonstrating significant anti-bacterial activity. For example, a study outlined an efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antibacterial efficacy (Rostamizadeh et al., 2013). This illustrates the compound's role in developing new antibacterial agents.

Pharmacological Properties
In pharmacology, derivatives of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide are explored for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and assessed their anticancer and anti-5-lipoxygenase activities, demonstrating the compound's utility in drug discovery for cancer and inflammation treatments (Rahmouni et al., 2016).

Nootropic Potential
Research into nootropic agents has led to the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, indicating potential applications in cognitive enhancement and neurological disorders (Valenta et al., 1994).

Antiviral Activity
The compound's derivatives have been investigated for antiviral activities, particularly against avian influenza. Hebishy et al. (2020) detailed the synthesis of benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity, highlighting the compound's role in developing new antiviral drugs (Hebishy et al., 2020).

Cancer Research
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative, has shown promise as an orally active histone deacetylase inhibitor in cancer therapy. Zhou et al. (2008) discussed its synthesis, biological evaluation, and potential as an anticancer drug (Zhou et al., 2008).

Biochemical Analysis

Biochemical Properties

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide plays a crucial role in biochemical reactions by targeting and inhibiting enzymes involved in bacterial cell wall synthesis and energy metabolism. One of the primary enzymes it interacts with is the enoyl-acyl carrier protein reductase, which is essential for fatty acid synthesis in bacteria. By inhibiting this enzyme, this compound disrupts the production of fatty acids, leading to the destabilization of the bacterial cell membrane. Additionally, this compound has been shown to interact with proteins involved in the electron transport chain, further impairing bacterial energy production and leading to cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound induces cell lysis by disrupting the integrity of the cell membrane and inhibiting essential metabolic pathways. In mammalian cells, studies have shown that this compound is non-toxic at therapeutic concentrations, making it a promising candidate for further development. This compound also affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of enoyl-acyl carrier protein reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is competitive, meaning that the compound competes with the natural substrate for binding to the enzyme. Additionally, this compound has been shown to inhibit the activity of other enzymes involved in bacterial energy production, such as NADH dehydrogenase and cytochrome bc1 complex, by binding to their active sites and blocking electron transfer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, with a half-life of several hours. It undergoes gradual degradation, leading to a decrease in its efficacy over time. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive resistance in bacterial populations, necessitating the use of combination therapies to maintain its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing the therapeutic window for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid synthesis and energy production in bacteria. The compound inhibits key enzymes in these pathways, leading to a reduction in metabolic flux and the accumulation of intermediate metabolites. This disruption of metabolic homeostasis ultimately results in bacterial cell death. Additionally, this compound interacts with cofactors such as NADH and FAD, further impairing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells. Studies have shown that this compound preferentially accumulates in bacterial cells due to its higher affinity for bacterial transporters, leading to selective toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane of bacterial cells. The compound’s activity is influenced by its localization, as it needs to reach the active sites of its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .

Properties

IUPAC Name

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-21-8-10-22(11-9-21)16-7-6-15(12-19-16)20-17(23)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQCEQRGDRYPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.